2-methyl-2-(1,3-thiazol-5-yl)propanoic acid
Description
2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid is a carboxylic acid derivative featuring a thiazole ring substituted at the 5-position and a methyl group at the α-carbon of the propanoic acid backbone (Figure 1). Thiazole rings are heterocyclic structures containing sulfur and nitrogen, which are critical for conferring electronic and steric properties that influence biological activity . For example, thiazole-containing compounds are frequently explored for antimicrobial, anticancer, and central nervous system (CNS)-related activities .
Properties
CAS No. |
2025556-80-1 |
|---|---|
Molecular Formula |
C7H9NO2S |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-methyl-2-(1,3-thiazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-7(2,6(9)10)5-3-8-4-11-5/h3-4H,1-2H3,(H,9,10) |
InChI Key |
CMLLZLOJUUBLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN=CS1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-2-(1,3-thiazol-5-yl)propanoic acid typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea or thioamides.
Introduction of the Methyl Group: The methyl group can be introduced using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce the carboxylic acid group.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiazole ring, involving nucleophilic substitution with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
2-Methyl-2-(1,3-thiazol-5-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and pain.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-methyl-2-(1,3-thiazol-5-yl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and therapeutic effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Features of 2-Methyl-2-(1,3-Thiazol-5-yl)Propanoic Acid and Analogous Compounds
Key Observations :
Backbone Variability: While the target compound uses a propanoic acid backbone, analogs like ZINC C00099591 and Compound 26 () modify chain length or incorporate amide linkages, which may alter solubility and binding kinetics .
Electron-Withdrawing Groups : The trifluoromethyl group in 2b () increases lipophilicity and metabolic stability, a common strategy in drug design .
Pharmacological and Functional Differences
Key Findings :
- Thiazole vs. In contrast, thiazole derivatives like 2b () target nuclear receptors (PPARs), indicating divergent therapeutic pathways .
- Role of Substituents : The nitro and methoxy groups in ZINC C00099591 () enhance ligand-receptor interactions, critical for chemokine targeting . The absence of such groups in the target compound may limit its utility in similar applications.
Physicochemical Properties
- Solubility: The methyl group in this compound increases hydrophobicity compared to polar analogs like ZINC C00099591 (amide/nitro groups) .
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